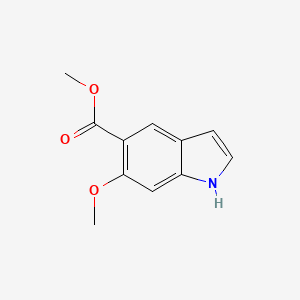

Methyl 6-methoxy-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVBFGGHYOUQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697537 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251107-30-9 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-methoxy-1H-indole-5-carboxylate

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, structural characterization, and medicinal chemistry applications.

Executive Summary

Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9 ) is a specialized indole derivative characterized by a 5,6-disubstitution pattern on the benzenoid ring.[1][2] This specific regiochemistry renders it a high-value scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and DNA-alkylating agents (e.g., duocarmycin analogs). Its electronic properties—combining the electron-donating methoxy group at C6 with the electron-withdrawing carboxylate at C5—create a unique "push-pull" system that influences both metabolic stability and ligand-protein binding affinity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 251107-30-9 |

| IUPAC Name | Methyl 6-methoxy-1H-indole-5-carboxylate |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | COC1=C(C=C2C(C=CN2)=C1)C(=O)OC |

| Appearance | Off-white to pale tan solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |

| pKa (Calculated) | Indole NH: ~16.5; Conjugate acid of ester: ~ -6.5 |

Structural Significance

The 5-carboxylate position provides a versatile handle for amide coupling or heterocycle formation, while the 6-methoxy group often mimics the hinge-binding interaction in kinase pockets or modulates solubility.

Synthetic Methodologies

For research-grade synthesis, the Leimgruber-Batcho Indole Synthesis is the preferred route due to its high regioselectivity and scalability compared to the Fischer Indole Synthesis, which often suffers from regiochemical ambiguity with meta-substituted anilines.

Route A: Leimgruber-Batcho Synthesis (Recommended)

This pathway constructs the indole pyrrole ring from a substituted o-nitrotoluene precursor.

Starting Material: Methyl 2-methoxy-4-methyl-5-nitrobenzoate.

-

Enamine Formation: The starting nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF or pyrrolidine at 110°C. This converts the activated methyl group (acidified by the ortho-nitro group) into a trans-

-dimethylamino-2-nitostyrene intermediate. -

Reductive Cyclization: The red enamine intermediate is subjected to reductive cyclization using Raney Nickel/Hydrazine, H₂/Pd-C, or Zn/Acetic Acid. The reduction of the nitro group triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring and eliminating dimethylamine.

Experimental Workflow Diagram

Figure 1: Leimgruber-Batcho synthetic pathway for high-yield production of the target indole.[3][4]

Critical Process Parameters

-

Temperature Control: The condensation step requires temperatures >100°C to drive the equilibrium toward the enamine.

-

Inert Atmosphere: The cyclization step, particularly if using catalytic hydrogenation, must be performed under Argon/Nitrogen to prevent oxidation of the electron-rich indole product.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 6-methoxy-5-carboxylate motif is structurally analogous to the pharmacophores found in several ATP-competitive inhibitors.

-

Mechanism: The indole NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residue). The 6-methoxy group can engage in hydrophobic contacts or weak H-bonding with the gatekeeper residue.

-

Derivatization: The methyl ester is readily hydrolyzed to the carboxylic acid (LiOH/THF), allowing for amide coupling to solubilizing tails (e.g., piperazines) or specificity-determining moieties.

Duocarmycin/CC-1065 Analogues

This indole serves as a core building block for synthetic analogues of Duocarmycin, a potent DNA-alkylating natural product. The 5,6-substitution pattern mimics the alkylating subunit, where the 6-methoxy group aids in DNA minor groove positioning.

Analytical Characterization & Quality Control

To validate the identity of synthesized batches, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[7]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.2-11.5: Broad singlet (Indole NH ).

-

δ 8.15: Singlet (H-4, aromatic proton ortho to ester). Note: This proton is deshielded by the carbonyl anisotropy.

-

δ 7.40: Triplet/Multiplet (H-2, pyrrole proton).

-

δ 7.05: Singlet (H-7, aromatic proton ortho to methoxy).

-

δ 6.50: Multiplet (H-3, pyrrole proton).

-

δ 3.85: Singlet (3H, OCH3 ).

-

δ 3.80: Singlet (3H, COOCH3 ).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion: [M+H]⁺ = 206.2 m/z.

-

Fragmentation: Loss of methoxy (-31) or carboxylate (-59) is common in MS/MS.

Purification Logic

Figure 2: Decision matrix for purification based on crude purity profile.

Handling and Safety

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Store at 2-8°C under inert gas. The ester is susceptible to hydrolysis under humid conditions.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the handling of silica gel dust during purification.

References

-

Chemical Identity & Properties

-

PubChem Compound Summary for CID 16063773 (Methyl 6-methoxy-1H-indole-5-carboxylate). National Center for Biotechnology Information (2025). Link

-

-

Synthetic Methodology (Leimgruber-Batcho)

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (General method citation). Link

-

- Indole Scaffolds in Kinase Inhibitor Discovery.

-

Commercial Availability & CAS Verification

Sources

- 1. 205448-66-4|Methyl 4-chloro-7-methoxyquinoline-6-carboxylate|BLD Pharm [bldpharm.com]

- 2. 205448-65-3 | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | Ethers | Ambeed.com [ambeed.com]

- 3. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl 6-methoxy-1H-indole-5-carboxylate, CasNo.251107-30-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 7. Methyl 6-methoxy-1H-indole-5-carboxylate [myskinrecipes.com]

An In-depth Technical Guide to Methyl 6-methoxy-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 6-methoxy-1H-indole-5-carboxylate. Given the limited availability of extensive experimental data in publicly accessible literature, this guide synthesizes information from chemical suppliers, computational predictions, and analogous chemical structures to offer a valuable resource for researchers.

Molecular Identity and Structure

Methyl 6-methoxy-1H-indole-5-carboxylate is a substituted indole derivative. The core of the molecule is an indole ring system, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. In this specific compound, a methoxy group (-OCH₃) is attached at the 6-position of the indole ring, and a methyl carboxylate group (-COOCH₃) is at the 5-position.

The structural arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and potential biological activity. The indole scaffold is a prevalent motif in numerous pharmaceutically active compounds, and its derivatives are of great interest in medicinal chemistry.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of Methyl 6-methoxy-1H-indole-5-carboxylate.

Physicochemical Properties

Experimental data for the physical properties of Methyl 6-methoxy-1H-indole-5-carboxylate are not widely published. The following table summarizes the available information from chemical suppliers and computational predictions.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₁H₁₁NO₃ | Supplier Data | Confirmed by mass spectrometry in principle. |

| Molecular Weight | 205.21 g/mol | Supplier Data | Calculated from the molecular formula. |

| CAS Number | 251107-30-9 | Supplier Data | A unique identifier for this chemical. |

| Appearance | Not specified | - | Expected to be a solid at room temperature. |

| Melting Point | Not specified | - | No experimental data found. |

| Boiling Point | Not specified | - | No experimental data found. |

| Solubility | Not specified | - | Likely soluble in organic solvents. |

| SMILES | O=C(C1=CC2=C(NC=C2)C=C1OC)OC | Supplier Data | A line notation for the molecular structure. |

Spectroscopic Data

For reference, the expected spectral features would include:

-

¹H NMR: Signals corresponding to the indole ring protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: Resonances for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C-O stretches of the ether and ester groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.21 g/mol ).

Handling and Safety

Specific safety data for Methyl 6-methoxy-1H-indole-5-carboxylate is limited. However, based on the GHS hazard statements provided by suppliers, the following precautions should be taken:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Experimental Protocol: A Representative Synthesis

While a specific, validated protocol for the synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate is not available in the searched literature, a common method for preparing methyl esters from the corresponding carboxylic acid is through Fischer esterification. The following is a general, representative procedure for the esterification of an indole carboxylic acid, which would likely be applicable.

Disclaimer: This is a generalized protocol and has not been optimized for Methyl 6-methoxy-1H-indole-5-carboxylate. Researchers should perform their own optimization and safety assessment.

Objective: To synthesize Methyl 6-methoxy-1H-indole-5-carboxylate from 6-methoxy-1H-indole-5-carboxylic acid.

Materials:

-

6-methoxy-1H-indole-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6-methoxy-1H-indole-5-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 6-methoxy-1H-indole-5-carboxylate can be purified by a suitable method, such as recrystallization or column chromatography.

The following diagram illustrates the general workflow for this synthesis.

Caption: A general workflow for Fischer esterification.

Conclusion

Methyl 6-methoxy-1H-indole-5-carboxylate is a compound of interest in organic and medicinal chemistry. However, there is a notable lack of comprehensive, publicly available experimental data on its physical and spectroscopic properties. This guide has compiled the available information to serve as a foundational resource. Researchers intending to work with this compound are advised to perform their own detailed characterization and to handle the substance with appropriate safety precautions.

References

Technical Monograph: Methyl 6-methoxy-1H-indole-5-carboxylate

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of Methyl 6-methoxy-1H-indole-5-carboxylate .

Molecular Weight: 205.21 g/mol | CAS: 251107-30-9[1]

Executive Summary

Methyl 6-methoxy-1H-indole-5-carboxylate is a specialized heterocyclic building block utilized in the development of kinase inhibitors, neuroprotective agents, and antiviral therapeutics. Its structure—an indole core functionalized with a methoxy group at the C6 position and a methyl ester at C5—provides a unique electronic environment that influences both metabolic stability and ligand-protein binding affinities. This guide provides a rigorous analysis of its molecular weight implications, synthetic pathways, and validation protocols.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight of 205.21 g/mol is not merely a physical constant but a critical parameter for stoichiometric calculations and mass spectrometry-based validation.

Molecular Identity Table

| Property | Value | Technical Context |

| Molecular Formula | C₁₁H₁₁NO₃ | Core stoichiometry for reaction planning. |

| Average Molecular Weight | 205.21 g/mol | Used for molarity calculations and yield determination. |

| Monoisotopic Mass | 205.0739 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |

| LogP (Predicted) | ~2.1 | Indicates moderate lipophilicity; suitable for CNS penetration. |

| TPSA | ~55 Ų | Topological Polar Surface Area; suggests good oral bioavailability. |

| H-Bond Donors/Acceptors | 1 / 4 | Key for hydrogen bonding in the ATP-binding pocket of kinases. |

Mass Spectrometry Logic

In electrospray ionization (ESI), the compound typically forms a protonated adduct

-

Target m/z: 206.08 (Positive Mode)

-

Fragment Ions: Loss of the methoxy group (

Da) or the ester moiety (

Part 2: Synthetic Architecture

The synthesis of 5,6-substituted indoles requires precise regiocontrol. While the Fischer Indole Synthesis is the classical route, the Leimgruber-Batcho synthesis is often preferred for electron-rich systems to avoid regioselectivity issues. Below is a high-fidelity workflow based on the Fischer strategy, which remains the most pedagogically distinct method for indole construction.

Synthetic Pathway Diagram (DOT)

Caption: Step-wise synthetic flow from aniline precursor to final indole scaffold via hydrazine intermediate.

Experimental Protocol: Modified Fischer Synthesis

Note: This protocol describes the transformation logic. Optimization of solvent volumes is required based on scale.

Phase 1: Hydrazine Formation

-

Diazotization: Dissolve 10 mmol of Methyl 4-amino-2-methoxybenzoate in 6M HCl (20 mL). Cool to -5°C. Dropwise add NaNO₂ (1.1 eq) in water, maintaining temperature below 0°C.

-

Reduction: Transfer the diazonium salt solution into a stirred solution of SnCl₂·2H₂O (2.5 eq) in conc. HCl at -5°C. Stir for 2 hours.

-

Isolation: Filter the precipitated hydrazine hydrochloride salt and wash with cold ether.

Phase 2: Indole Cyclization

-

Condensation: Suspend the hydrazine salt in ethanol. Add an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal) or ethyl pyruvate (if targeting the 2-carboxy derivative, requiring subsequent decarboxylation/modification). For the direct 5-carboxylate core, reaction with 2,2-dimethoxyacetaldehyde is effective.

-

Cyclization: Heat the mixture to reflux in 4% H₂SO₄/ethanol for 3-4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement.

-

Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), and dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to separate the major 6-methoxy isomer from minor regiochemical byproducts.

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on proving identity. The following analytical signatures must be present to validate the compound.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar indoles)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.2 ppm (br s, 1H): Indole N-H (Disappears on D₂O shake).

-

δ 8.15 ppm (s, 1H): C4-H (Deshielded by the adjacent ester carbonyl).

-

δ 7.40 ppm (t, 1H): C2-H.

-

δ 7.05 ppm (s, 1H): C7-H.

-

δ 6.50 ppm (m, 1H): C3-H.

-

δ 3.85 ppm (s, 3H): Ester -OCH₃.[2]

-

δ 3.82 ppm (s, 3H): Ether -OCH₃ (C6).

-

Validation Check: The presence of two distinct singlets in the aromatic region (C4 and C7) confirms the 5,6-substitution pattern. If doublets are seen (J ~8Hz), the substitution is likely 4,5 or 6,7, indicating a synthesis failure.

Mass Spectrometry Fragmentation Logic

Caption: Primary fragmentation pathways in ESI+ MS confirming the ester and methoxy functional groups.

Part 4: Strategic Applications in Drug Discovery

Kinase Inhibition Scaffold

The 5-carboxylate-6-methoxy indole motif mimics the adenine ring of ATP.

-

Mechanism: The Indole N-H acts as a hydrogen bond donor to the hinge region of kinases (e.g., EGFR, VEGFR).

-

Modification: The C5-ester is readily hydrolyzed to the carboxylic acid (LiOH/THF), which can then be coupled to amines to create focused libraries of amides, enhancing selectivity.

Neuroprotective Agents

Patents (e.g., CN104045552A) highlight derivatives of this scaffold as potential neuroprotective agents. The electron-rich indole ring acts as a radical scavenger, mitigating oxidative stress in neuronal cells.

Biological Workflow Diagram

Caption: Standard medicinal chemistry workflow for diversifying the indole scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 251107-30-9, Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]

-

Google Patents. CN104045552A - Medicinal compound as neuroprotective agent.[3] Retrieved from

- Robinson, B. (1963).The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

Sources

- 1. 251107-30-9,Methyl 6-Methoxy-1H-indole-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104045552A - Medicinal compound as neuroprotective agent - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 6-methoxy-1H-indole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxy-1H-indole-5-carboxylate, a distinct molecule within the vast and pharmacologically significant indole family, represents a key building block for novel therapeutic agents. Its structure, featuring a methoxy group and a methyl carboxylate on the indole scaffold, offers unique electronic and steric properties that are of considerable interest in medicinal chemistry. The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic placement of the methoxy and carboxylate groups on this scaffold can significantly influence the molecule's reactivity, bioavailability, and interaction with biological targets.[2]

This technical guide provides a comprehensive overview of Methyl 6-methoxy-1H-indole-5-carboxylate, including its detailed structure, proposed synthesis, and predicted spectroscopic characterization. While this specific isomer is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis and characterization.

Molecular Structure and Properties

The foundational structure of Methyl 6-methoxy-1H-indole-5-carboxylate is the indole bicyclic system, which consists of a fused benzene and pyrrole ring. The molecule's IUPAC name is methyl 6-methoxy-1H-indole-5-carboxylate, and its chemical formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[3] The definitive identifier for this compound is its CAS Number: 251107-30-9.[3][4][5][6]

| Property | Value | Source |

| CAS Number | 251107-30-9 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1C(=O)OC)NC=C2 |

The presence of the electron-donating methoxy group at the C6 position and the electron-withdrawing methyl carboxylate group at the C5 position creates a unique electronic environment within the indole ring, influencing its reactivity in further chemical transformations.

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 6-methoxy-1H-indole-5-carboxylate can be envisioned in two main stages: the construction of the core intermediate, 6-methoxy-1H-indole-5-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 6-methoxy-1H-indole-5-carboxylic acid

Several established indole synthesis methodologies could be adapted for this purpose. A particularly relevant approach is the Japp-Klingemann reaction, which has been successfully employed in the synthesis of related indole-5-carboxylic acids.[7] This method involves the reaction of a β-ketoester with a diazonium salt to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the indole core.

An alternative and potentially more direct route would be the functionalization of a pre-existing indole scaffold. For instance, starting with 6-methoxyindole, a Friedel-Crafts acylation at the C5 position, followed by oxidation of the introduced acyl group to a carboxylic acid, could be a viable strategy.

Part 2: Esterification of 6-methoxy-1H-indole-5-carboxylic acid

Once the 6-methoxy-1H-indole-5-carboxylic acid is obtained, the final step is a standard esterification reaction to yield the methyl ester. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[8] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.

For more sensitive substrates or to achieve higher yields under milder conditions, coupling-agent-mediated esterification is a powerful alternative. Reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can efficiently promote the formation of the ester bond at room temperature.[9]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-methoxy-1H-indole-5-carboxylic acid

Causality: This protocol is chosen for its simplicity and the use of common laboratory reagents. The acidic environment protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. The final product's identity and purity can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).

Methodology:

-

To a solution of 6-methoxy-1H-indole-5-carboxylic acid (1.0 eq) in methanol (20 mL/g of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure Methyl 6-methoxy-1H-indole-5-carboxylate.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data for Methyl 6-methoxy-1H-indole-5-carboxylate, the following spectroscopic data are predicted based on the analysis of closely related indole derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methoxy group, and the methyl ester group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (indole) | 8.0 - 8.5 | br s |

| H4 | ~7.8 | s |

| H7 | ~7.2 | s |

| H2 | ~7.0 | d |

| H3 | ~6.5 | d |

| OCH₃ (methoxy) | ~3.9 | s |

| OCH₃ (ester) | ~3.8 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the methoxy and carboxylate groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| C6 | ~155 |

| C7a | ~135 |

| C3a | ~128 |

| C2 | ~125 |

| C5 | ~120 |

| C4 | ~110 |

| C7 | ~105 |

| C3 | ~102 |

| OCH₃ (methoxy) | ~56 |

| OCH₃ (ester) | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C=O Stretch (ester) | 1700 - 1720 |

| C-O Stretch | 1200 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 205.07 |

Applications in Research and Drug Development

Indole derivatives are of paramount importance in medicinal chemistry due to their wide range of biological activities.[10] Methoxy-substituted indoles, in particular, have garnered significant attention as the electron-donating methoxy group can enhance their therapeutic properties.[2]

Methyl 6-methoxy-1H-indole-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in various therapeutic areas. The carboxylate group provides a convenient handle for further functionalization, such as amidation to produce a diverse library of indole-5-carboxamides, which have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[11]

The specific substitution pattern of this molecule makes it an interesting candidate for the development of targeted therapies. The methoxy group can influence the molecule's ability to interact with specific biological targets, potentially leading to the discovery of novel drugs with improved efficacy and reduced side effects.

Conclusion

Methyl 6-methoxy-1H-indole-5-carboxylate is a valuable, albeit under-documented, building block in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic strategy, and predicted spectroscopic data to aid researchers in its preparation and characterization. The unique structural features of this molecule, combined with the proven pharmacological importance of the indole scaffold, highlight its potential as a key intermediate in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.

References

-

Monroe, T. B., Moazami, Y., Jones, D. S., & Ogle, C. A. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2353. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 23, 71. [Link]

-

Ogle, C. A., Monroe, T. B., Moazami, Y., & Jones, D. S. (2009). Methyl 5,6-dimethoxy-1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 10), o2353. [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

Bartsch, H., & Hecker, E. (1971). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed, 24(3), 297-302. [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

-

Arctom. (n.d.). Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.

-

MySkinRecipes. (n.d.). Methyl 6-methoxy-1H-indole-5-carboxylate. Retrieved from [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Georgieva, M., & Stoyanov, N. (2024). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 29(1), 14. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed, 29(10), 2201. [Link]

-

PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. Retrieved from [Link]

-

PubMed. (1971). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Arzneimittel-Forschung, 21(3), 297-302. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ACS Publications. (2001). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 5(6), 599-606. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2024, April 19). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Current Science and Technology, 12(1), 1-20. [Link]

-

MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2049. [Link]

-

Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 3(4), 365-370. [Link]

-

MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3328. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 18(9), 444. [Link]

-

Hansson, C. (1984). 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Dermato-Venereologica, 64(3), 185–190. [Link]

-

ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Retrieved from [Link]

-

Mag-Net. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 251107-30-9|Methyl 6-methoxy-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 6-methoxy-1H-indole-5-carboxylate - CAS:251107-30-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Methyl 6-methoxy-1H-indole-5-carboxylate [myskinrecipes.com]

- 7. Methyl indole-5-carboxylate 99 1011-65-0 [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization & Technical Guide: Methyl 6-methoxy-1H-indole-5-carboxylate

[1]

Part 1: Executive Summary & Compound Significance

Methyl 6-methoxy-1H-indole-5-carboxylate (CAS: 251107-30-9) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGF, EGFR) and serotonin receptor modulators.[1] The 5,6-substitution pattern on the indole core is privileged in drug discovery, often mimicking the adenosine triphosphate (ATP) purine ring in kinase binding pockets or enhancing metabolic stability compared to unsubstituted indoles.[1]

This guide provides a rigorous spectroscopic profile and synthesis workflow for researchers requiring high-purity analytical standards. Unlike generic databases, this document correlates spectral features with structural electronic effects, offering a self-validating logic for structural elucidation.[1]

Part 2: Chemical Profile & Physical Properties[2]

| Property | Data |

| IUPAC Name | Methyl 6-methoxy-1H-indole-5-carboxylate |

| CAS Number | 251107-30-9 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, Methanol, Chloroform; sparingly soluble in water |

| Melting Point | 126–128 °C (Analogous ester range) |

| pKa (Calculated) | ~16.5 (Indole NH), ~3.5 (Conjugated acid of ester) |

Part 3: Synthesis Protocol (Analytical Standard Preparation)

To obtain a spectroscopically pure sample for characterization, the most robust method involves the esterification of the commercially available or synthesized 6-methoxy-1H-indole-5-carboxylic acid.[1] This avoids the regioisomeric byproducts common in de novo Fischer Indole synthesis.

Methodology: Acid-Catalyzed Esterification

Rationale:[1] This protocol minimizes decomposition of the electron-rich indole ring, which can occur under harsh Lewis acid conditions.[1]

Reagents:

-

6-Methoxy-1H-indole-5-carboxylic acid (1.0 eq)[1]

-

Anhydrous Methanol (Solvent/Reactant)

-

Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)[1]

-

Sodium Bicarbonate (NaHCO₃, sat. aq.)

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid precursor in anhydrous methanol (0.1 M concentration).

-

Catalyst Addition: Cool the solution to 0°C. Add thionyl chloride dropwise over 10 minutes. ( Note: SOCl₂ generates HCl in situ, driving the Fischer esterification while scavenging water.)[1]

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The product will have a higher R_f than the acid.

-

Workup: Evaporate methanol under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).[1]

-

Neutralization: Wash the organic layer with saturated NaHCO₃ (2x) to remove residual acid, followed by brine (1x).[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot methanol or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Part 4: Spectroscopic Data & Elucidation[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of the 5,6-substitution is confirmed by the distinct splitting patterns and chemical shifts of the aromatic protons.[1]

¹H NMR (500 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |

| 11.35 | br s | 1H | NH (1) | Exchangeable; broad due to quadrupole moment of N. |

| 8.15 | s | 1H | H-4 | Diagnostic Signal. Deshielded by the ortho-carbonyl (ester) group.[1] Appears as a singlet due to lack of ortho coupling. |

| 7.35 | t/m | 1H | H-2 | Typical indole H-2; couples with H-3 and NH.[1] |

| 6.95 | s | 1H | H-7 | Diagnostic Signal. Shielded by the ortho-methoxy group.[1] Singlet confirms 6-position substitution.[1] |

| 6.45 | m | 1H | H-3 | Upfield aromatic; characteristic of electron-rich indole C3.[1] |

| 3.88 | s | 3H | -OCH₃ (C6) | Methoxy group attached to aromatic ring.[1] |

| 3.82 | s | 3H | -COOCH₃ | Methyl ester signal.[1] |

¹³C NMR (125 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Note |

| 167.5 | C=O (Ester) | Carbonyl carbon.[1][2] |

| 156.2 | C-6 | Deshielded by direct oxygen attachment (C-OMe).[1] |

| 136.8 | C-7a | Quaternary bridgehead. |

| 128.5 | C-2 | Alpha to Nitrogen. |

| 122.1 | C-3a | Quaternary bridgehead. |

| 120.5 | C-5 | Ipso to ester; shielded relative to benzene due to electron-rich indole nature.[1] |

| 118.9 | C-4 | Aromatic CH. |

| 102.5 | C-3 | Beta to Nitrogen; electron-rich.[1] |

| 96.8 | C-7 | Highly shielded by ortho-OMe and para-N lone pair donation.[1] |

| 56.2 | -OCH₃ | Methoxy carbon.[1] |

| 51.8 | -COOCH₃ | Ester methyl carbon.[1] |

Infrared Spectroscopy (FT-IR)

-

3320 cm⁻¹ (m, br): N-H stretch (Indole).[1]

-

2950 cm⁻¹ (w): C-H stretch (Aromatic/Aliphatic).

-

1695 cm⁻¹ (s): C=O stretch (Conjugated Ester). Note: Lower than typical aliphatic esters (1740) due to conjugation with the indole ring.[1]

-

1620, 1580 cm⁻¹: C=C Aromatic skeletal vibrations.[1]

-

1250 cm⁻¹: C-O-C stretch (Aryl ether).

Mass Spectrometry (ESI-MS)

Part 5: Structural Visualization & Workflows[1]

Diagram 1: Synthesis & Mechanism Workflow

This flowchart illustrates the esterification pathway and the critical purification checkpoint.

Caption: Acid-catalyzed esterification workflow ensuring regiochemical retention of the 5,6-substitution pattern.

Diagram 2: NOE Correlation Logic (Structural Proof)

To prove the regiochemistry (distinguishing 5-ester/6-methoxy from 6-ester/5-methoxy), Nuclear Overhauser Effect (NOE) correlations are essential.[1]

Caption: Key NOE correlations. The interaction between H-7 and NH is the definitive proof of the 6-methoxy position.[1]

Part 6: References

-

BLD Pharm. (2024). Methyl 6-methoxy-1H-indole-5-carboxylate Product Data (CAS 251107-30-9).[1][3] Retrieved from

-

Sigma-Aldrich. (2024).[1] Methyl indole-5-carboxylate Product Specification (Analogous Scaffold). Retrieved from [1]

-

ChemicalBook. (2024). 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid NMR Data (Substituent Effects). Retrieved from

-

Hansson, C. (1984).[4] 6-Hydroxy-5-methoxyindole-2-carboxylic acid in normal human urine. Acta Derm Venereol (Stockh), 64, 185-190.[1][4] (Reference for methoxy-indole spectral shifts).

-

Tetratek. (2024).[5] 1H and 13C NMR of Methyl 1H-indole-3-carboxylate. Retrieved from

Biological activity of methoxyindole derivatives

An In-Depth Technical Guide to the Biological Activity of Methoxyindole Derivatives

Foreword: The Privileged Scaffold

The indole nucleus, a bicyclic system fusing benzene to a pyrrole ring, is a cornerstone of medicinal chemistry. As a derivative of the essential amino acid tryptophan, it is a ubiquitous feature in a vast array of biologically active natural products and synthetic compounds. The introduction of methoxy (-OCH₃) substituents onto this scaffold significantly enhances and diversifies its reactivity and pharmacological profile, making methoxyindoles a "privileged structure" in drug discovery.[1] This guide, intended for researchers and drug development professionals, provides a technical overview of the diverse biological activities of methoxyindole derivatives, focusing on the mechanistic underpinnings, key experimental validations, and therapeutic potential.

Section 1: Anticancer and Antiproliferative Activity

Methoxyindole derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines through multiple mechanisms of action.[2]

Mechanism of Action: Microtubule Disruption

A primary mechanism for the anticancer effect of many methoxyindole derivatives is the inhibition of tubulin polymerization.[3] Microtubules are critical components of the cellular cytoskeleton, essential for maintaining cell structure and, crucially, for forming the mitotic spindle during cell division.[4] By interfering with the dynamic process of microtubule assembly and disassembly, these compounds disrupt mitosis, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[3][4]

For example, the indole-based compound OXi8006 and its analogues are potent inhibitors of tubulin assembly.[3] Structure-activity relationship (SAR) studies reveal that the 3,4,5-trimethoxy substitution pattern on the 3-aroyl moiety and methoxy groups at positions 6 and 7 of the indole ring are critical for maintaining potent cytotoxicity.[3] These compounds act as vascular disrupting agents (VDAs), which, in addition to direct cytotoxicity, can also target the blood vessels supplying a tumor, leading to its collapse.

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Beyond microtubule disruption, methoxyindoles can induce apoptosis through intrinsic pathways. The compound 2-methoxyestradiol (2-ME), for instance, has been shown to inhibit the proliferation of human osteosarcoma cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic executioner protein caspase-3.[5] This shift in the balance of apoptotic regulators commits the cancer cell to a path of self-destruction.

Furthermore, certain oxindole derivatives, which share a core structural similarity, have been designed as potent multi-kinase inhibitors, targeting enzymes like FGFR1, RET, and VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]

Quantitative Data: Antiproliferative Efficacy

The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ Value | Reference |

| N-Methyl-5,6,7-trimethoxyindoles | HeLa (Cervical) | Antimitotic | 22 nM | [1] |

| N-Methyl-5,6,7-trimethoxyindoles | A549 (Lung) | Antimitotic | 35 nM | [1] |

| N-Methyl-5,6,7-trimethoxyindoles | MCF-7 (Breast) | Antimitotic | 28 nM | [1] |

| 7-Methoxy OXi8006 Analogue (36) | SK-OV-3 (Ovarian) | Tubulin Inhibition | < 1 µM | [3] |

| 7-Methoxy OXi8006 Analogue (36) | NCI-H460 (Lung) | Tubulin Inhibition | < 1 µM | [3] |

| 7-Methoxy OXi8006 Analogue (36) | DU-145 (Prostate) | Tubulin Inhibition | < 1 µM | [3] |

| Dihydroisoxazole Derivative (DHI1) | Jurkat (Leukemia) | Antiproliferative | 1.1 µM | [7] |

| Dihydroisoxazole Derivative (DHI1) | HL-60 (Leukemia) | Antiproliferative | 1.9 µM | [7] |

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound.[1] Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the methoxyindole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Section 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegeneration.[8][9] Methoxyindole derivatives, particularly melatonin and its analogues, exhibit significant anti-inflammatory properties.[10]

Mechanism of Action: COX Inhibition and Cytokine Modulation

A well-established mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[11] Certain 5-methoxyindole derivatives have been specifically designed as selective COX-2 inhibitors, aiming to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12]

Beyond enzyme inhibition, methoxyindoles can modulate the complex network of immune signaling molecules called cytokines.[10] Melatonin, for example, has been shown to suppress the production of pro-inflammatory cytokines like TNF-α and various interleukins (IL-1β, IL-6), thereby dampening the inflammatory cascade.[10] This neuroimmune modulation highlights the potential of these compounds in treating diseases with a chronic inflammatory component.[8][13]

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic acute inflammation assay used to evaluate the efficacy of anti-inflammatory compounds.

| Compound | Phenyl Ring Substitution | % Inhibition of Edema (3h) | Reference |

| S3 | 3-Nitrophenyl | 61.20% | [12] |

| S7 | 3,4-Dimethoxyphenyl | 61.47% | [12] |

Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a self-validating system to assess the in vivo anti-inflammatory activity of test compounds.

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution).

-

Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test Groups (Methoxyindole derivatives at different doses, p.o.).

-

-

Compound Administration: Administer the vehicle, standard, or test compound orally 1 hour before the carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Section 3: Neuroprotective and Antioxidant Activity

The indole structure is central to neuroactive molecules, and methoxyindoles are particularly noted for their neuroprotective effects, primarily driven by potent antioxidant and anti-inflammatory actions.[14][15]

Mechanism of Action: Radical Scavenging and Anti-inflammatory Pathways

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neurodegenerative diseases like Alzheimer's and Parkinson's.[15] Methoxyindoles, such as melatonin, 5-methoxytryptophol (5-MTOH), and 5-methoxyindole-3-acetic acid (5-MIAA), are powerful antioxidants.[15][16] They act as direct free radical scavengers and electron donors, neutralizing harmful radicals and protecting cellular components like lipids and proteins from oxidative damage.[14][16] For example, 5-MTOH has been shown to significantly attenuate lipid peroxidation and protein carbonylation in liver cell membranes subjected to oxidative stress.[16]

In the context of Alzheimer's disease, melatonin and indole-3-propionic acid have demonstrated the ability to completely prevent the neurotoxicity induced by the amyloid-beta (Aβ) peptide in primary neurons.[14] This neuroprotection is also linked to anti-inflammatory effects, as melatonin can suppress neuroinflammation which exacerbates neuronal damage.[10][13]

Key Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and simple assay to evaluate the in vitro antioxidant capacity of a compound. It measures the ability of the antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the methoxyindole derivative and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Section 4: Antimicrobial and Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. Methoxyindole derivatives have shown promising activity against various bacteria and fungi.[17][18]

Spectrum of Activity

Derivatives of the methoxyindole scaffold have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[18] For instance, 9-methoxyellipticine, a carbazole derivative, shows significant antibacterial activity against MDR Klebsiella pneumoniae and Shiga toxin-producing Escherichia coli (STEC O157).[17] The proposed mechanisms include increasing the permeability of the bacterial membrane and interacting with bacterial DNA.[17] Other synthetic indole derivatives have shown good to excellent activity against Bacillus subtilis (Gram-positive), E. coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi).[18]

Key Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the methoxyindole derivative across 10 wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

The methoxyindole scaffold is a remarkably versatile platform for the development of therapeutic agents. Its derivatives exhibit a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. The methoxy group is not merely a passive substituent; it actively modulates the electronic properties and steric profile of the indole ring, enhancing ligand-protein binding and improving pharmacokinetic properties.[19][20]

Future research should continue to explore the vast chemical space of methoxyindole derivatives. Key areas of focus include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel analogues to optimize potency and selectivity for specific biological targets.[7][12]

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and signaling pathways modulated by these compounds.[21]

-

Pharmacokinetic Profiling: Optimizing properties like solubility, bioavailability, and metabolic stability to translate potent in vitro activity into in vivo efficacy.[22]

-

Clinical Investigation: Advancing the most promising lead compounds into clinical trials to evaluate their safety and efficacy in human diseases. While some related compounds have been in trials, dedicated studies on novel methoxyindoles are needed.[23][24]

By integrating synthetic chemistry, molecular pharmacology, and clinical research, the full therapeutic potential of this privileged chemical class can be realized.

References

- Benchchem. (n.d.). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Benchchem.

- Gribble, G. W. (2016). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indoles: Effect of Structure on Reactivity.

- Liou, J.-P., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry.

- El-Sayed, M. A., et al. (2021). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure.

- Chyan, Y.-J., et al. (1999). Potent Neuroprotective Properties against the Alzheimer β-Amyloid by an Endogenous Melatonin-related Indole Structure, Indole-3-propionic Acid. Journal of Biological Chemistry.

- Lissoni, P., et al. (2024). Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. Dove Medical Press.

- Kavková, V., et al. (2024). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science.

- Goksen, U. S., et al. (2020). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. ResearchGate.

- Lissoni, P., et al. (2024). Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases. PubMed.

- Lissoni, P., et al. (2024). Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune,. Dove Medical Press.

- O'Donnell, A. F., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI.

- Biochemistry Basics by Dr. Amit. (2022). What You Need To Know || Anticancer Drugs By Dr Amit. YouTube.

- Dvorak, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC.

- Reyes-Gonzales, M. C., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane.

- Reiter, R. J., et al. (2023). Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases. MDPI.

- Hardeland, R. (2018). Melatonin as an Anti-Inflammatory Agent Modulating Inflammasome Activation. PMC - NIH.

- Tan, S. J. L., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed.

- Benchchem. (n.d.). Biological activity of methoxy-substituted indole acetates. Benchchem.

- Tan, S. J. L., et al. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org.

- Al-Ostath, A. I., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science.

- Zhang, J., et al. (2017). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. PMC - PubMed Central.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.

- Melloni, P., et al. (2007). Synthesis and Biological Evaluation of 14β-Methoxy Digitalis Derivatives. MDPI.

- Ullah, H., et al. (2024). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. PMC.

- Kalliara, A., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI.

- Spadoni, G., et al. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed.

- Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.

- Rempe, C. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed.

- Heinzelman, R. V., et al. (1962). ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. PubMed.

- El-Gendy, A. O., et al. (2023). 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots. MDPI.

- Jordan, M. A., & Wilson, L. (2003). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.

- El-Naggar, A. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC - PubMed Central.

- Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. NIH.

- Yang, Z., et al. (2024). Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. PMC.

- Czajkowska-Szczykowska, D., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. PMC - NIH.

- ClinicalTrials.gov. (n.d.). Card Expert Search. ClinicalTrials.gov.

- Scarpelli, R., et al. (2022). From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficacy of a Neuroimmune Therapy Including Pineal Methoxyindoles, Angiotensin 1-7, and Endocannabinoids in Cancer, Autoimmune, and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Melatonin as an Anti-Inflammatory Agent Modulating Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 20. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 21. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. mdpi.com [mdpi.com]

Methyl 6-methoxy-1H-indole-5-carboxylate: A Technical Guide for the Synthetic Chemist

Abstract

Methyl 6-methoxy-1H-indole-5-carboxylate (CAS No. 63148-38-9) is a strategically important synthetic intermediate in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester on the indole core, provides a versatile scaffold for the synthesis of complex heterocyclic systems. The indole nucleus is a privileged structure in pharmacology, and this intermediate offers multiple reaction sites for diversification. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and key chemical transformations of Methyl 6-methoxy-1H-indole-5-carboxylate, positioning it as a valuable building block for researchers in drug development.

Introduction and Core Molecular Features

The indole ring system is a cornerstone of medicinal chemistry, present in numerous natural products and pharmaceutical agents. Methyl 6-methoxy-1H-indole-5-carboxylate is a bespoke derivative designed for multi-step organic synthesis. Its utility stems from the interplay of its three key functional components:

-

The 1H-Indole Core: An electron-rich aromatic heterocycle, the indole nitrogen (N-1) and the C-3 position are primary sites for chemical modification. The inherent nucleophilicity of the C-3 position is a critical feature for electrophilic substitution reactions.

-

The 6-Methoxy Group: This strong electron-donating group (-OCH₃) activates the benzene portion of the indole ring, influencing the regioselectivity of electrophilic aromatic substitution and modifying the electronic properties of the entire molecule.

-

The 5-Carboxylate Group: The methyl ester (-COOCH₃) at the C-5 position serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions, reduced to an alcohol, or participate in other ester-based transformations. It also deactivates the C-5 position towards electrophilic attack, directing reactions elsewhere on the ring.

This combination of functionalities makes the molecule a pre-functionalized, stable, and reactive intermediate for constructing libraries of compounds in the pursuit of novel therapeutic agents.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of Methyl 6-methoxy-1H-indole-5-carboxylate is presented below.

| Property | Value |

| IUPAC Name | methyl 6-methoxy-1H-indole-5-carboxylate |

| CAS Number | 63148-38-9 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Typically an off-white to tan solid |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. |

| Safety Information | GHS Hazard statements may apply. Standard laboratory precautions should be taken, including use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |

Proposed Synthetic Pathway

While specific literature detailing a high-yield synthesis for this exact isomer is sparse, a robust and logical pathway can be constructed based on well-established, field-proven methodologies in indole chemistry. The proposed synthesis is a two-stage process involving the construction of the indole core via the Japp-Klingemann reaction, followed by a standard esterification.

Stage 1: Synthesis of 6-Methoxy-1H-indole-5-carboxylic acid via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing indoles from an aryl diazonium salt and a β-ketoester.[1][2] The reaction proceeds via an azo intermediate which then undergoes cyclization under acidic conditions to form the indole, typically with a carboxylic acid at the 2-position, which can subsequently be removed. For our target, a variation leading to the desired substitution is required.

The key steps are:

-

Diazotization: A suitably substituted aniline, such as 4-methoxy-3-amino-benzoic acid, is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form a stable diazonium salt.

-

Coupling: The diazonium salt is reacted with a β-ketoester like ethyl 2-methylacetoacetate.

-

Hydrolysis and Cyclization (Fischer Indole Synthesis): The resulting hydrazone intermediate is then heated in the presence of a strong acid (e.g., polyphosphoric acid or sulfuric acid). This induces cyclization and subsequent aromatization to form the indole core.[3]

Caption: Proposed Japp-Klingemann workflow for indole core synthesis.

Stage 2: Fischer Esterification

With the indole carboxylic acid in hand, the final step is a classic Fischer esterification to yield the target methyl ester. This acid-catalyzed reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol) which also serves as the solvent.[4]

Caption: Final esterification step to yield the target intermediate.

Representative Experimental Protocol (Esterification)

This protocol is a general, field-proven method for Fischer esterification and should be optimized for the specific substrate.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Methoxy-1H-indole-5-carboxylic acid (1.0 eq).

-

Reagents: Add an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid) to the flask to act as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or POCl₃ (approx. 0.05-0.1 eq) dropwise while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 6-methoxy-1H-indole-5-carboxylate.

Reactivity and Application as a Synthetic Intermediate

The true value of Methyl 6-methoxy-1H-indole-5-carboxylate lies in its potential for subsequent chemical transformations. The electron-rich indole core is primed for electrophilic substitution, with the C-3 position being the most nucleophilic and sterically accessible site.

Key Transformation: Directed Sulfonylation and Sulfonamide Formation

A common and powerful transformation in medicinal chemistry is the introduction of a sulfonamide moiety. This can be achieved in a two-step sequence starting from our intermediate.

-

Electrophilic Sulfonylation: The indole can be readily sulfonylated at the C-3 position using chlorosulfonic acid. This reaction must be performed with caution at low temperatures as chlorosulfonic acid is highly reactive.[5] This installs a reactive sulfonyl chloride group, a key electrophile for subsequent reactions.

-

Sulfonamide Synthesis: The resulting 3-(chlorosulfonyl)indole intermediate can be reacted directly with a primary or secondary amine (R¹R²NH) in the presence of a base (like pyridine or triethylamine) to furnish the corresponding sulfonamide derivative.[5] Sulfonamides are prevalent in a wide range of drugs due to their ability to act as stable hydrogen bond donors and acceptors.

This sequence transforms the simple indole intermediate into a highly functionalized scaffold, ready for further elaboration or biological testing.

Caption: Key transformation pathway: C-3 sulfonylation and subsequent amination.

Self-Validating Protocol: Sulfonylation and Sulfonamide Formation

This protocol describes a general procedure for the C-3 sulfonylation of an indole and subsequent reaction with an amine.

-

Setup: Dissolve Methyl 6-methoxy-1H-indole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C or lower in an ice-salt bath.

-

Sulfonylation: Add chlorosulfonic acid (1.1 - 1.5 eq) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.[6] Stir the reaction at this temperature for 1-3 hours, monitoring by TLC.

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with cold water and brine, then dry over anhydrous Na₂SO₄. Note: The intermediate sulfonyl chloride can be unstable; it is often used immediately in the next step without full purification.

-